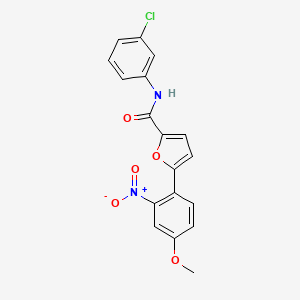

N-(3-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O5/c1-25-13-5-6-14(15(10-13)21(23)24)16-7-8-17(26-16)18(22)20-12-4-2-3-11(19)9-12/h2-10H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVMPALMTRTEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: The chlorophenyl and methoxy-nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions.

Formation of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring and the methoxy group can be oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium methoxide (NaOCH3) or other nucleophiles under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

- This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, enabling the creation of derivatives that may exhibit enhanced properties or activities.

Synthetic Routes

- The synthesis typically involves multi-step organic reactions including:

- Formation of the Furan Ring : Achieved through cyclization of appropriate precursors.

- Electrophilic Aromatic Substitution : Introduction of chlorophenyl and methoxy-nitrophenyl groups.

- Carboxamide Formation : Reaction of an amine with a carboxylic acid derivative.

Antimicrobial Properties

- N-(3-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has demonstrated significant antimicrobial activity against various pathogens. In vitro studies report minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis.

Anticancer Potential

- Preliminary research indicates potential anticancer properties, with studies showing that this compound can induce apoptosis in cancer cell lines and inhibit cell proliferation. Mechanisms involve:

- Induction of Apoptosis : Promoting cell death through mitochondrial pathways.

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

Industrial Applications

This compound may find applications in material science due to its unique chemical properties:

- Development of New Materials : The compound's stability and reactivity can be harnessed to create materials with specific functionalities, potentially useful in electronics or coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among furan-2-carboxamide analogs include substitutions on the aryl rings and modifications to the carboxamide linker. Below is a comparative analysis based on substituent effects:

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- Nitro vs. Methoxy-Nitro Groups : Nitro-substituted analogs (e.g., 2J, 2H) exhibit higher melting points (214–268°C), suggesting stronger intermolecular interactions. The methoxy group in the target compound may reduce crystallinity, enhancing solubility .

- Isomeric differences (e.g., 2-Cl vs. 3-Cl) may alter binding kinetics .

- Heterocyclic Linkers: Thiazole or thiophene substituents (e.g., 2J, 2H) enhance thermal stability but may reduce solubility compared to morpholine or amino groups .

Key Insights :

- Diuretics : Nitro-substituted furan-2-carboxamides (e.g., 2A) inhibit urea transporters, with activity linked to nitro group electrophilicity . The target compound’s nitro-methoxy combination may modulate potency.

- Antimicrobial/Antiviral: Thiazole-linked derivatives (e.g., 65) show broad-spectrum activity, while dichlorophenyl analogs (e.g., in ) target viral fusion proteins.

- Pharmaceutical Intermediates : Morpholine-containing analogs (e.g., BD304589) are prioritized for scalable synthesis due to stability and purity .

Biological Activity

N-(3-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a synthetic organic compound categorized as a furan carboxamide. This compound features a furan ring with a carboxamide group and various substituents, including a chlorophenyl and a methoxy-nitrophenyl group. Its unique structure suggests potential biological activities that warrant detailed investigation.

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Furan Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of Substituents : Involves electrophilic aromatic substitution reactions to incorporate the chlorophenyl and methoxy-nitrophenyl groups.

- Formation of the Carboxamide Group : This is often done by reacting an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its antimicrobial, anticancer, and potential therapeutic properties.

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for this compound were reported to range from 0.22 to 0.25 μg/mL against certain bacterial strains, indicating strong efficacy. The compound also exhibited bactericidal properties in time-kill assays against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For instance, it was evaluated against several cancer cell lines, including HCT-116, MCF-7, and HeLa cells. The results indicated moderate growth inhibition with minimal cytotoxicity towards normal cells. The mechanism of action may involve modulation of apoptotic pathways or inhibition of specific molecular targets related to cancer progression .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It could act as an antagonist or inhibitor at specific receptors, influencing cellular signaling pathways.

Study on Antimicrobial Properties

A study conducted on derivatives similar to this compound highlighted its effectiveness against resistant bacterial strains. The study noted that modifications to the furan structure could enhance antimicrobial potency .

Anticancer Research

Another research effort focused on the anticancer potential of furan derivatives, including this compound. It demonstrated that certain structural modifications could lead to improved activity against cancer cell lines while maintaining low toxicity to normal cells .

Data Summary Table

| Biological Activity | Observed Effects | MIC (μg/mL) | Cell Lines Tested |

|---|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | 0.22 - 0.25 | Not specified |

| Anticancer | Moderate growth inhibition in HCT-116, MCF-7 | Not specified | HCT-116, MCF-7 |

Q & A

Q. What are the standard synthetic routes for preparing N-(3-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide, and what reagents/conditions are critical?

Answer: The compound can be synthesized via a multi-step approach:

Furan-2-carboxylic acid activation : React furan-2-carboxylic acid with thionyl chloride (SOCl₂) or coupling agents like EDCI/HOBt to form the reactive acyl chloride or active ester intermediate.

Amide coupling : Introduce the 3-chloroaniline moiety via nucleophilic substitution under basic conditions (e.g., Et₃N or DIPEA) in anhydrous solvents like DMF or THF .

Functionalization of the furan ring : Electrophilic substitution or Suzuki-Miyaura coupling can attach the 4-methoxy-2-nitrophenyl group. Optimize nitro group placement using controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .

Critical factors : Purity of intermediates (monitored via TLC/HPLC), inert atmosphere for nitro group stability, and recrystallization (e.g., methanol/water mixtures) to enhance final product yield .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positioning?

Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., methoxy protons at ~3.8 ppm, nitro group deshielding effects). NOESY confirms spatial arrangements .

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for analogs like N-(4-chloro-2-nitrophenyl)-5-methyl-isoxazole-4-carboxamide .

- Mass spectrometry (HRMS) : Validates molecular formula (C₁₈H₁₄ClN₂O₅) and detects fragmentation patterns.

Q. What are the primary research applications of this compound in medicinal chemistry?

Answer: The furan-carboxamide scaffold is explored for:

- Kinase inhibition : The nitro and methoxy groups may enhance binding to ATP pockets.

- Antimicrobial activity : Chlorophenyl and nitro groups contribute to membrane disruption or enzyme inhibition .

Key studies : Analogous compounds show activity against Staphylococcus aureus (MIC = 8 µg/mL) and COX-2 inhibition (IC₅₀ = 0.2 µM) .

Advanced Research Questions

Q. How can solubility challenges during in vitro assays be addressed, and what formulation strategies improve bioavailability?

Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining compound stability .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size <200 nm) improve cellular uptake, as shown for structurally similar furan derivatives .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the methoxy or nitro substituents to enhance permeability .

Q. How do structural modifications (e.g., nitro → amino reduction) impact biological activity, and what SAR trends are observed?

Answer:

Experimental validation : Use Pd/C or Zn/HCl for nitro reduction, followed by bioactivity assays (e.g., MTT for cytotoxicity) .

Q. How can contradictory data in stability studies (e.g., HPLC vs. LC-MS degradation profiles) be resolved?

Answer:

- Stress testing : Expose the compound to accelerated conditions (40°C/75% RH, UV light). Monitor degradation via LC-MS/MS to identify byproducts (e.g., demethylation or nitroso formation).

- Isolation of degradants : Use preparative HPLC to isolate and characterize major degradants via NMR. For example, methoxy group oxidation to quinones may explain discrepancies in stability profiles .

- Statistical modeling : Apply multivariate analysis (e.g., PCA) to correlate degradation pathways with environmental factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.